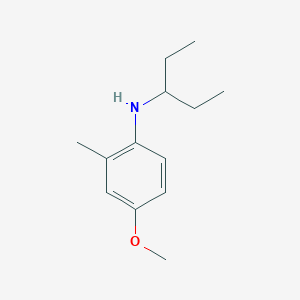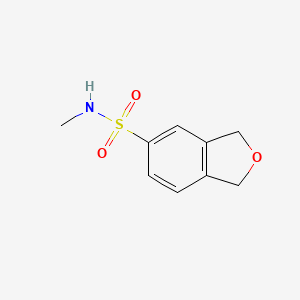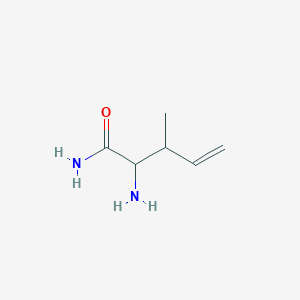
2-Amino-3-methylpent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methylpent-4-enamide is an organic compound with the molecular formula C6H12N2O. It is a white solid that is soluble in water and has a structure that includes an amino group, a methyl group, and an enamide functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-methylpent-4-enamide can be synthesized through organic synthesis methods. The process typically involves the selection of appropriate reactants, optimization of reaction conditions, and purification techniques. One common method involves the reaction of 3-methyl-2-pentenoic acid with ammonia or an amine under controlled conditions to form the desired enamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process includes the careful selection of raw materials, optimization of reaction parameters such as temperature and pressure, and the use of purification methods like crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylpent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Amino-3-methylpent-4-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure, which resembles natural amino acids, makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylpent-4-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-3-methylpent-4-enamide can be compared with other similar compounds, such as:
2-Amino-3-methylbutanamide: This compound has a similar structure but lacks the double bond present in this compound.
2-Amino-3-methylhex-4-enamide: This compound has an additional carbon atom in the chain, making it slightly larger.
2-Amino-3-methylpentanoic acid: This compound has a carboxylic acid group instead of the enamide group.
The uniqueness of this compound lies in its specific structure, which combines an amino group, a methyl group, and an enamide functional group, giving it distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-amino-3-methylpent-4-enamide |
InChI |
InChI=1S/C6H12N2O/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H2,8,9) |
InChI Key |
KSHZSOGIBAZLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


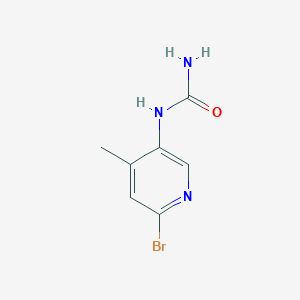
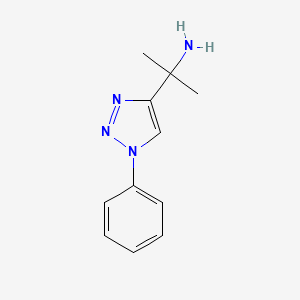
amine](/img/structure/B13282212.png)
![1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13282217.png)
![4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13282238.png)
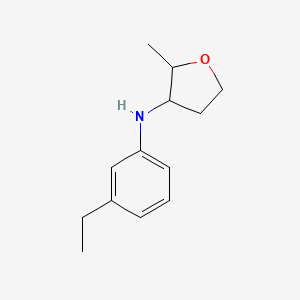
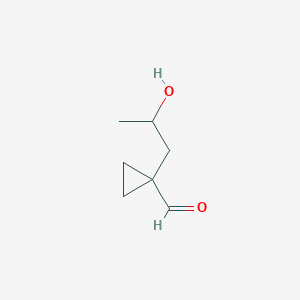

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanesulfonyl chloride](/img/structure/B13282262.png)
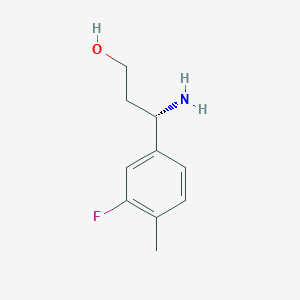
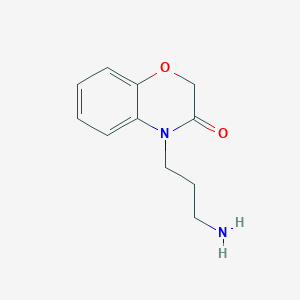
![2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13282267.png)
